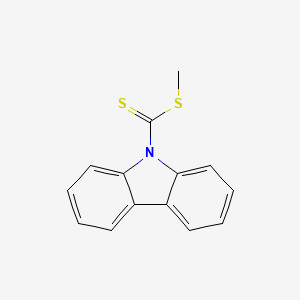

methyl 9H-carbazole-9-carbodithioate

Description

Significance of Carbazole (B46965) Derivatives in Functional Materials Research

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in materials science. chim.it Their rigid, planar structure and electron-rich nature bestow unique electronic, optical, and electrochemical properties. magtech.com.cn A key characteristic of carbazole is its excellent hole-transporting capability, making it a fundamental building block for a wide array of functional organic materials. magtech.com.cn

Substitutions can be readily made at the nitrogen atom (N-9 position) or the aromatic rings (C-3 and C-6 positions), allowing for the fine-tuning of their physicochemical properties. mdpi.com This synthetic versatility has led to the development of carbazole-based materials with improved solubility, thermal stability, and specific electronic characteristics. mdpi.com Consequently, carbazole derivatives are integral components in various advanced applications, including:

Organic Light-Emitting Diodes (OLEDs): Used as host materials, hole-transporting layers, and fluorescent emitters, particularly for blue light emission. magtech.com.cn

Photovoltaic Devices: Employed in organic solar cells due to their favorable electronic properties. mdpi.com

Conducting Polymers: Polycarbazoles are noted for their stability and high redox potential compared to other conducting polymers. mdpi.com

Microporous Organic Polymers (MOPs): The structural features of carbazoles make them suitable building blocks for MOPs, which have applications in gas adsorption, storage, and separation, including carbon dioxide capture. nih.gov

Role of Dithiocarbamate (B8719985) Moieties in Polymer Science and Organic Synthesis

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂N−C(=S)−S−. They are valued for their stability, tolerance to air and moisture, and straightforward synthesis, often from inexpensive starting materials like secondary amines and carbon disulfide. In materials science and organic synthesis, dithiocarbamate moieties play several crucial roles:

RAFT Polymerization: Dithiocarbamates are highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgmdpi.com RAFT is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. acs.orgmdpi.com The thiocarbonylthio group (C=S)S is central to the RAFT mechanism, controlling the polymerization process. acs.org

Synthetic Intermediates: These compounds are versatile intermediates for synthesizing other organosulfur molecules. They can also form stable complexes with a wide range of transition metals, a property utilized in catalysis and for the synthesis of metal sulfide (B99878) nanoparticles, where the dithiocarbamate itself serves as the sulfur source. nih.govencyclopedia.pub

Material Precursors: Their ability to chelate with metals makes them useful for applications such as the removal of heavy metals from the environment. nih.govencyclopedia.pub

Contextualizing Methyl 9H-Carbazole-9-Carbodithioate within Contemporary Chemical Research

This compound belongs to the family of N-carbazolyldithiocarbamates, which are specifically designed as RAFT agents. This compound synergistically combines the electro-optical properties of the carbazole moiety with the polymerization-controlling function of the dithiocarbamate group. The carbazole group acts as the "Z-group" in the RAFT agent structure (Z-C(=S)S-R), which modulates the reactivity of the C=S double bond and influences the stability of the intermediate radical species.

The presence of the carbazole unit also offers the potential to create polymers with inherent fluorescence, allowing for the direct synthesis of fluorescent-labeled polymers without the need for post-polymerization modification. researchgate.net

Below is a table summarizing research findings on the performance of various N-Carbazolylcarbodithioate RAFT agents in the polymerization of styrene (B11656), illustrating the context in which this compound operates.

| RAFT Agent (Z-C(=S)S-R) | Monomer | Control over Polymerization | Resulting Polymer Polydispersity Index (PDI or Đ) |

|---|---|---|---|

| benzyl (B1604629) 9H-carbazole-9-carbodithioate | Styrene | Significant Activity | Narrow (typically < 1.3) |

| 1-phenylethyl 9H-carbazole-9-carbodithioate | Styrene | Significant Activity | Narrow (typically < 1.3) |

| cumyl 9H-carbazole-9-carbodithioate | Styrene | Significant Activity | Narrow (typically < 1.3) |

| cumyl 9H-carbazole-9-carbodithioate | Methyl Methacrylate (B99206) (MMA) | Obvious Activity | Below 1.3 |

| tert-butyl 9H-carbazole-9-carbodithioate | Styrene | Significant Activity | Narrow (typically < 1.3) |

Data synthesized from studies on carbazyl dithiocarbamates as RAFT agents. researchgate.netresearchgate.net

Overview of Research Areas and Methodological Approaches

The primary area of research involving this compound and its analogs is controlled radical polymerization , specifically RAFT polymerization. The main goal is the synthesis of well-defined functional polymers.

Methodological approaches in this field typically involve:

Synthesis of the RAFT Agent: N-carbazolyldithiocarbamates are often synthesized via a nucleophilic substitution reaction. This involves preparing a carbazole-9-carbodithioate salt (e.g., sodium carbazole-9-carbodithioate from carbazole, a strong base, and carbon disulfide) which then reacts with an alkyl halide (e.g., methyl iodide) to yield the final product. researchgate.net

Polymerization Studies: The synthesized RAFT agent is then used to control the polymerization of monomers like styrene, methyl methacrylate (MMA), or methyl acrylate (B77674) (MA). researchgate.netresearchgate.net These polymerizations are typically initiated thermally or photochemically.

Characterization: A suite of analytical techniques is employed to verify the synthesis and characterize the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the chemical structure of the synthesized RAFT agent and the resulting polymer. researchgate.net

Gel Permeation Chromatography (GPC): Essential for determining the molecular weight and the molecular weight distribution (polydispersity index, Đ) of the polymers, which confirms the "living" or controlled nature of the polymerization. researchgate.net

Mass Spectrometry (e.g., MALDI-TOF): Provides detailed information about the polymer chain structure and end groups, confirming the incorporation of the RAFT agent fragments. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Used for structural characterization of the synthesized compounds. researchgate.net

This systematic approach allows researchers to establish structure-property relationships and optimize RAFT agents for the synthesis of advanced polymeric materials with tailored functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C14H11NS2 |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

methyl carbazole-9-carbodithioate |

InChI |

InChI=1S/C14H11NS2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |

InChI Key |

TUVWILJGZJUYMW-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)N1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 9h Carbazole 9 Carbodithioate and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing methyl 9H-carbazole-9-carbodithioate lies in the effective preparation and functionalization of the carbazole (B46965) precursor.

Carbazole Core Functionalization Techniques

The carbazole structure is a tricyclic system composed of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. researchgate.net This architecture offers multiple sites for functionalization, primarily at the nitrogen atom (N9 position) and various carbon atoms (C1-C8) of the aromatic rings. researchgate.netchim.it

Functionalization at the N9 position is the most direct route for introducing the carbodithioate group. This typically involves deprotonation of the N-H bond using a suitable base, rendering the nitrogen atom nucleophilic. nih.gov Common N-functionalization reactions include N-alkylation and N-acylation. For instance, 9H-carbazole can be reacted with ethyl bromoacetate (B1195939) in the presence of sodium hydride to yield ethyl 2-(9H-carbazol-9-yl) acetate. nih.govacgpubs.org Similarly, N-methylation can be achieved using methyl iodide with a base like potassium hydroxide (B78521).

While N9 is the target for the title compound, functionalization at the carbon positions of the carbazole ring is a key strategy for creating diverse analogues. Transition metal-catalyzed C-H activation and functionalization have become powerful tools for modifying the carbazole skeleton with high regioselectivity. chim.it For example, palladium-catalyzed reactions can introduce alkyl and acyl groups at the C1 position, assisted by a transient directing mediator like norbornene. nih.gov Other methods include Friedel-Crafts reactions, which can introduce acyl groups, although they may result in mixtures of products. mdpi.comuobaghdad.edu.iq Classical approaches such as the Graebe–Ullmann reaction, Borsche–Drechsel cyclization, and Bucherer carbazole synthesis are fundamental methods for constructing the carbazole core itself, often from substituted precursors, which provides another route to functionalized carbazoles. researchgate.netwikipedia.orgderpharmachemica.com

Introduction of Dithiocarbamate (B8719985) Functionality

The dithiocarbamate group is a versatile functional moiety introduced by the reaction of a nucleophile, in this case, the carbazole nitrogen, with carbon disulfide (CS₂). nih.govresearchgate.net This reaction is a general method for forming dithiocarbamates from primary or secondary amines and related N-nucleophiles. researchgate.net

The process begins with the deprotonation of the N-H proton of the 9H-carbazole ring by a strong base. This generates a highly nucleophilic carbazolyl anion. This anion then performs a nucleophilic attack on the electrophilic carbon atom of carbon disulfide. nih.govresearchgate.net This addition reaction results in the formation of a dithiocarbamate salt, specifically a 9H-carbazole-9-carbodithioate salt (e.g., sodium or lithium salt), which is the direct precursor to the final methyl ester. nih.gov The choice of base and solvent is critical for the efficiency of this step.

Reaction Pathways for the Formation of this compound

The synthesis of the title compound is typically achieved through a two-step, one-pot reaction sequence involving the formation of an intermediate dithiocarbamate salt followed by alkylation.

Optimized Synthetic Protocols

The established protocol for synthesizing this compound begins with the preparation of the corresponding dithiocarbamate salt. Carbazole is first deprotonated using a strong base, followed by the addition of carbon disulfide. Research has shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) effectively produces sodium 9H-carbazole-9-carbodithioate, which can be isolated as a solid. nih.gov Alternatively, bases like dimsyl lithium can also be used. nih.gov

Once the dithiocarbamate salt is formed in situ, the second step is the S-alkylation with a methylating agent. Methyl iodide (CH₃I) is a common and effective reagent for this transformation. libretexts.orgnih.gov The dithiocarbamate anion acts as a sulfur-centered nucleophile, attacking the methyl iodide to displace the iodide ion and form the final methyl ester product, this compound. libretexts.org

The general reaction scheme is as follows:

9H-Carbazole + Base → Carbazolyl Anion + [Base-H]⁺

Carbazolyl Anion + CS₂ → 9H-Carbazole-9-carbodithioate Anion

9H-Carbazole-9-carbodithioate Anion + CH₃I → this compound + I⁻

| Amine | Base | Product | Isolated Yield |

|---|---|---|---|

| Carbazole | n-BuLi | Lithium 9H-carbazole-9-carbodithioate | Not Isolated |

| Carbazole | dimsyl-Li | Lithium 9H-carbazole-9-carbodithioate | Not Isolated |

| Carbazole | NaH | Sodium 9H-carbazole-9-carbodithioate | 55% |

Mechanistic Considerations of Dithiocarbamate Formation

The mechanism for the formation of the dithiocarbamate functionality is a well-understood nucleophilic addition process.

Deprotonation: The reaction is initiated by the abstraction of the acidic proton from the nitrogen of the carbazole's pyrrole ring. A strong base (B⁻) removes the proton, creating a resonance-stabilized carbazolyl anion. The nucleophilicity of this anion is key to the subsequent step.

9H-Carbazole + B⁻ ⇌ [Carbazolyl]⁻ + HB

Nucleophilic Attack: The generated carbazolyl anion acts as a potent N-nucleophile. It attacks the central carbon atom of carbon disulfide, which is electron-deficient due to the electronegativity of the two sulfur atoms. This attack leads to the formation of a new nitrogen-carbon bond. The π-electrons from one of the C=S bonds move to the sulfur atom, creating a dithiocarbamate anion.

[Carbazolyl]⁻ + S=C=S → [Carbazole]-C(=S)S⁻

This resulting 9H-carbazole-9-carbodithioate anion is the stable intermediate that is subsequently alkylated in the next step of the synthesis.

Derivatization and Structural Modification Strategies for Related Carbazole-Carbodithioates

A wide range of structurally diverse carbazole-carbodithioates can be synthesized by modifying either the carbazole core or the ester group of the carbodithioate moiety.

One primary strategy is to begin with a pre-functionalized carbazole derivative. As discussed in section 2.1.1, various substituents can be installed at the carbon positions (C1-C8) of the carbazole ring system prior to the introduction of the carbodithioate group. For example, starting with a bromo-substituted carbazole would allow for subsequent cross-coupling reactions (e.g., Suzuki, Bucherer) to introduce aryl or other functional groups. chim.it This approach would yield carbazole-carbodithioates with tailored electronic and steric properties.

Exploration of Alkyl and Aryl Substitutions at the Dithiocarbamate Sulfur

The synthesis of dithiocarbamates is a versatile process that typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then reacted with an electrophile, such as an alkyl or aryl halide, to yield the final product. researchgate.netnih.gov In the case of this compound, the nitrogen atom of the carbazole ring acts as the amine.

The general synthetic scheme proceeds as follows: 9H-carbazole is deprotonated with a suitable base (e.g., potassium hydroxide or sodium hydride) to form the carbazolide anion. This anion then acts as a nucleophile, attacking carbon disulfide to form the potassium or sodium 9H-carbazole-9-carbodithioate salt. nih.gov Subsequent reaction with a methylating agent, such as methyl iodide, yields the target compound, this compound.

This synthetic pathway is amenable to the introduction of a wide variety of alkyl and aryl groups at the dithiocarbamate sulfur by simply varying the electrophile used in the second step. The reaction can accommodate a range of alkyl halides (including primary and secondary halides) and activated aryl halides.

Below is an interactive data table showcasing a variety of potential analogues that can be synthesized by modifying the alkylating or arylating agent.

| Electrophile | Resulting Substituent (R-group) | Product Name |

| Methyl Iodide | Methyl | This compound |

| Ethyl Bromide | Ethyl | Ethyl 9H-carbazole-9-carbodithioate |

| Benzyl (B1604629) Chloride | Benzyl | Benzyl 9H-carbazole-9-carbodithioate |

| Propargyl Bromide | Propargyl | Propargyl 9H-carbazole-9-carbodithioate |

| Allyl Chloride | Allyl | Allyl 9H-carbazole-9-carbodithioate |

| 2,4-Dinitrochlorobenzene | 2,4-Dinitrophenyl | 2,4-Dinitrophenyl 9H-carbazole-9-carbodithioate |

| 4-Nitrobenzyl bromide | 4-Nitrobenzyl | 4-Nitrobenzyl 9H-carbazole-9-carbodithioate |

Scalability Considerations for Synthetic Approaches

The scalability of the synthesis of this compound and its analogues depends on several factors inherent to the two-step process. The formation of the dithiocarbamate salt is generally a high-yielding and straightforward reaction that can be performed on a large scale. The use of common and inexpensive reagents like carbon disulfide and potassium hydroxide makes this step economically viable for industrial production. nih.gov

Key considerations for scaling up this first step include effective heat management, as the reaction of the carbazolide anion with carbon disulfide can be exothermic. Proper control of the reaction temperature is crucial to prevent side reactions and ensure product quality. The choice of solvent is also important; a solvent that can dissolve both the carbazole and the base, and that is inert to the reaction conditions, is required. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used in laboratory-scale syntheses. nih.govnih.gov

The second step, the S-alkylation, is also a well-established and scalable reaction. The use of alkyl halides as electrophiles is common in industrial processes. When scaling up this step, careful control of the stoichiometry of the reagents is necessary to ensure complete reaction and minimize the formation of impurities. The purification of the final product, which may involve recrystallization or column chromatography on a laboratory scale, would need to be adapted to industrial-scale techniques such as crystallization or distillation. nih.gov

Advanced Spectroscopic and Electrochemical Characterization Protocols

Vibrational Spectroscopy Applications in Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural framework of methyl 9H-carbazole-9-carbodithioate.

Fourier Transform Infrared (FTIR) Reflectance Spectroscopy Techniques

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, the key vibrational modes are associated with the carbazole (B46965) nucleus and the carbodithioate moiety.

Analysis of structurally similar compounds, such as 9H-carbazole-9-carbothioic methacrylic thioanhydride, provides insight into the expected spectral features. researchgate.net The spectrum is characterized by several key absorption bands:

Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds on the carbazole ring are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group (CH₃) of the carbodithioate function exhibits symmetric and asymmetric stretching vibrations, usually found in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the carbazole moiety give rise to characteristic peaks, typically between 1610 cm⁻¹ and 1440 cm⁻¹. researchgate.net

Thiocarbonyl (C=S) Stretching: The C=S bond of the carbodithioate group is a strong infrared absorber. Its stretching vibration is one of the most diagnostic peaks, expected to appear in the region of 1330-1200 cm⁻¹. researchgate.net

C-N Stretching: The stretching of the C-N bond, linking the carbodithioate group to the carbazole nitrogen, is typically found around 1370-1300 cm⁻¹.

C-S Stretching: The single bond C-S stretch from the S-CH₃ portion of the molecule is generally weaker and appears at lower wavenumbers, typically in the 750-600 cm⁻¹ range. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds produce strong bands in the 900-700 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Table 1: Expected FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | Aromatic C-H Stretch | Carbazole Ring |

| ~2920 | Aliphatic C-H Stretch | -S-CH₃ |

| ~1600 | Aromatic C=C Stretch | Carbazole Ring |

| ~1450 | Aromatic C=C Stretch | Carbazole Ring |

| ~1330 | C=S Stretch | Carbodithioate |

| ~1300 | C-N Stretch | N-Carbodithioate |

| ~750 | C-S Stretch | -S-CH₃ |

| ~740 | Aromatic C-H Bend | Carbazole Ring |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that detects scattered light from a molecule when irradiated with a monochromatic laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the parent compound, carbazole, has been well-documented and provides a basis for interpreting the spectrum of its derivatives. aip.orgscilit.com

For this compound, the key Raman-active modes would include:

Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings of the carbazole core produce very strong and sharp bands in the fingerprint region (1000-800 cm⁻¹), which are highly characteristic.

C=C Stretching: Aromatic C=C stretching vibrations also give rise to prominent bands, often seen between 1620-1580 cm⁻¹.

C=S Stretching: The thiocarbonyl stretch, while strong in the IR, is also expected to be a significant band in the Raman spectrum, providing confirmatory evidence of the functional group.

C-S Stretching: The C-S single bond vibration is also readily observed in Raman spectra.

The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis, confirming the presence of all key functional components of the molecule and providing a detailed "molecular fingerprint". nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical deuterated solvent like CDCl₃, the ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Based on data from N-methylcarbazole and other derivatives, the aromatic protons of the carbazole ring system are expected to resonate in the downfield region, typically between 7.2 and 8.2 ppm. nih.govchemicalbook.com The carbodithioate group is electron-withdrawing, which would deshield the adjacent protons (H-1, H-8) more significantly than the others. The protons are expected to appear as a set of multiplets (doublets and triplets) due to spin-spin coupling with their neighbors.

The most distinct signal is that of the methyl (CH₃) protons attached to the sulfur atom. This environment is unique, and these three protons should give rise to a sharp singlet. Its chemical shift is anticipated to be further downfield than a typical methyl group due to the influence of the adjacent sulfur and thiocarbonyl group, likely appearing in the 2.5-3.0 ppm range.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-1, H-8) | ~8.1 | Doublet |

| Aromatic Protons (H-4, H-5) | ~7.5 | Doublet |

| Aromatic Protons (H-2, H-3, H-6, H-7) | ~7.2-7.4 | Multiplet |

| Methyl Protons (-S-CH₃) | ~2.7 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound will feature signals for the carbazole carbons, the methyl carbon, and the thiocarbonyl carbon.

The aromatic carbons of the carbazole framework are expected to appear in the typical range of 110-145 ppm. nih.gov The carbons directly attached to the nitrogen (C-4a, C-4b) and the quaternary carbons (C-8a, C-9a) will have distinct chemical shifts.

The methyl carbon (-S-CH₃) is expected to resonate in the upfield region, likely between 15-25 ppm. The most characteristic and downfield signal in the entire spectrum will be that of the thiocarbonyl carbon (C=S). Due to the nature of the C=S double bond, this carbon is highly deshielded and is expected to have a chemical shift in the range of 190-210 ppm, which is diagnostic for this functional group. nih.gov

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiocarbonyl Carbon (C=S) | ~200 |

| Aromatic Carbons (Quaternary) | ~140-145 |

| Aromatic Carbons (CH) | ~110-130 |

| Methyl Carbon (-S-CH₃) | ~20 |

Electronic Spectroscopy for Electronic Transition Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The carbazole moiety is a well-known chromophore, and its electronic spectrum is characterized by distinct absorption bands corresponding to π-π* transitions. nih.gov

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit features from both the carbazole nucleus and the carbodithioate group.

π-π Transitions:* Intense absorption bands are expected in the UV region. One strong band, typically around 290-295 nm, is attributed to a local π-π* transition within the carbazole ring system. nih.gov A second set of less intense, lower-energy π-π* transitions is often observed between 320 and 350 nm. researchgate.net

n-π Transitions:* The carbodithioate group (C=S) also contains non-bonding electrons on the sulfur atoms. This allows for n-π* transitions, which are typically weak and occur at longer wavelengths (lower energy) than π-π* transitions. This transition may appear as a weak shoulder in the visible region of the spectrum, potentially imparting a pale yellow color to the compound.

The presence of the carbodithioate group attached to the nitrogen atom can cause a bathochromic (red) shift in the carbazole-based absorptions due to the extension of the conjugated system.

Table 4: Expected Electronic Transitions for this compound

| Wavelength (λₘₐₓ, nm) | Transition Type | Chromophore |

| ~293 | π → π | Carbazole Ring |

| ~330-345 | π → π | Carbazole Ring |

| >400 (weak) | n → π* | C=S (Carbodithioate) |

Electrochemical Characterization Techniques for Redox Behavior

Cyclic voltammetry is a powerful technique to investigate the redox behavior of electroactive molecules and polymers. The electropolymerization of carbazole and its derivatives is a well-studied process. The oxidation of the carbazole monomer to form a radical cation is the initial step, which typically occurs at potentials around +1.05 V to +1.1 V vs. SCE in acetonitrile solutions. frontiersin.orgmdpi.com

For a closely related compound, methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) (MCzCTB), electrochemical polymerization has been successfully performed. scispace.com The cyclic voltammograms recorded during the electropolymerization of MCzCTB in a 0.1 M NaClO₄/CH₃CN solution show an irreversible oxidation peak for the monomer. scispace.com As the number of cycles increases, the current of the redox peaks associated with the growing polymer film also increases, indicating the deposition of an electroactive polymer layer on the electrode surface. scispace.com The oxidation onset potential for carbazole derivatives is influenced by the substituent on the nitrogen atom; electron-withdrawing groups can increase the potential required for oxidation. acs.orgresearchgate.net

In monomer-free solutions, the resulting poly(MCzCTB) film exhibits reversible redox activity, characteristic of conducting polymers. scispace.com The stability and electrochemical reversibility of such polymer films are crucial for their application in electronic devices. For instance, studies on other polycarbazole films have shown that the ratio of the anodic to cathodic peak currents (ia/ic) is close to 1, indicating a good reversibility of the redox process. frontiersin.org

| Compound | Electrolyte System | Oxidation Onset Potential (vs. SCE) | Redox Peak Potentials (Polymer) |

| Carbazole (Cz) | 0.1 M LiClO₄ in ACN | +1.05 V | Oxidation: +0.8 V, Reduction: +0.7 V |

| 2-(9H-carbazol-9-yl)acetic Acid (CzA) | 0.1 M LiClO₄ in ACN | +1.5 V | Oxidation: Broad peak, Reduction: +0.8–0.9 V |

| Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) | 0.1 M NaClO₄ /CH₃CN | Not specified | Reversible redox peaks observed in monomer-free solution. |

Electrochemical Impedance Spectroscopy (EIS) is employed to study the electrical properties of the polymer/electrode interface, including charge transfer resistance and capacitive behavior. For films of poly(4-toluene 9H-carbazole-9-carbodithioate) (P(TCzC)), EIS studies reveal that the substituted CS₂ and tosyl groups significantly affect the capacitive properties. expresspolymlett.com The specific capacitance (Csp) for a P(TCzC) film was found to be 0.43 mF·cm⁻², which was lower than that of unsubstituted polycarbazole (PCz) at 1.44 mF·cm⁻². expresspolymlett.com This suggests that the bulky substituent groups can influence the ion diffusion and charge storage at the interface.

Similarly, for films of poly(methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate) (P(MCzCTB)), EIS analysis through Nyquist and Bode plots confirms capacitive behavior. scispace.com The highest low-frequency capacitance for a P(MCzCTB) film was determined to be approximately 53.1 mF cm⁻². scispace.com The impedance data for such carbazole-based polymer films typically show a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct) and double-layer capacitance (Cdl), followed by a straight line at low frequencies, which is characteristic of capacitive behavior or diffusion processes. tandfonline.comresearchgate.net

To quantitatively analyze EIS data, experimental results are often fitted to an equivalent electrical circuit model. A common model used for polymer-coated electrodes is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg impedance (W) to account for diffusion.

For complex systems like carbazole-based polymer films, more elaborate models are often necessary. For instance, the impedance data for poly(carbazole-EDOT) derivatives on multi-walled carbon nanotubes has been fitted to a model represented as Rs(C₁(R₁(Q(R₂W))))(CGCRGC). tandfonline.comresearchgate.net In this model:

Rs is the solution resistance.

C₁ and R₁ represent the capacitance and resistance of the polymer film.

Q is a constant phase element (CPE), used in place of a pure capacitor to account for the non-ideal, heterogeneous nature of the electrode surface.

R₂ and W are the resistance and Warburg impedance related to diffusion processes within the film.

CGC and RGC account for the capacitance and resistance of the glassy carbon electrode itself.

Another model used for a poly(carbazole)/poly(4-toluene 9H-carbazole-9-carbodithioate) system is R(C(R(Q(RW))))(CR). expresspolymlett.com The successful fitting of experimental data to these models allows for the extraction of quantitative values for the different electrochemical processes occurring at the electrode interface. researchgate.net

| Circuit Element | Description |

| Rs | Solution Resistance |

| Rct / Rf / R₁ | Charge Transfer Resistance / Film Resistance |

| Cdl / Cf / C₁ | Double-Layer Capacitance / Film Capacitance |

| Q (CPE) | Constant Phase Element (accounts for surface inhomogeneity) |

| W | Warburg Impedance (related to ion diffusion) |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Microscopic and Morphological Characterization of Related Polymeric Films

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology of electropolymerized films. The topography of these films is highly dependent on the polymerization conditions, such as the solvent, electrolyte, and monomer structure.

SEM studies of polycarbazole films prepared by interfacial polymerization have shown the formation of three-dimensional hollow spheres with diameters in the micrometer range. nih.gov Films electrodeposited from carbazole often exhibit a globular or granular morphology, with globules randomly distributed on the electrode surface. researchgate.net

For the polymer derived from methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), SEM analysis was conducted on films prepared in different electrolyte media. scispace.com The morphology of the P(MCzCTB) film is influenced by the supporting electrolyte used during electropolymerization. These structural details are critical as the surface morphology directly impacts the performance of the polymer film in applications such as sensors and supercapacitors by affecting the electroactive surface area and ion diffusion pathways. researchgate.netnih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) is an indispensable high-resolution scanning probe microscopy technique for characterizing the surface topography of thin films. In the context of this compound, AFM provides critical insights into the nanoscale surface roughness and morphological features, which are paramount for its application in electronic and optoelectronic devices. The quality of the film's surface can significantly influence device performance, affecting parameters such as charge carrier mobility and interfacial properties.

AFM operates by scanning a sharp tip, on the order of a few nanometers, over the sample surface. The deflections of the cantilever holding the tip, caused by the forces between the tip and the surface, are monitored by a laser beam reflected onto a photodiode. This allows for the generation of a three-dimensional topographic map of the surface with exceptional vertical and lateral resolution.

Detailed research findings on thin films of carbazole derivatives demonstrate the utility of AFM in elucidating key surface characteristics. The analysis typically involves the determination of several parameters that quantify the surface roughness. The root-mean-square (RMS) roughness is a common metric that provides a statistical measure of the height variations on the surface. A lower RMS value is generally indicative of a smoother and more uniform film, which is often desirable for fabricating efficient layered devices.

For instance, in studies of related organic semiconductor thin films, AFM has been instrumental in correlating deposition parameters with the resulting film morphology and, consequently, with the performance of organic thin-film transistors (OTFTs). The grain size and interconnectivity, as visualized by AFM, have been shown to directly influence the charge transport characteristics of the devices.

The following interactive data table provides an illustrative example of the kind of data that can be obtained from an AFM analysis of a this compound thin film deposited under different conditions.

| Sample ID | Deposition Technique | Substrate Temperature (°C) | Film Thickness (nm) | RMS Roughness (nm) | Average Grain Size (nm) |

| MCC-01 | Spin Coating | 25 | 50 | 0.85 | 45 |

| MCC-02 | Spin Coating | 80 | 52 | 0.62 | 60 |

| MCC-03 | Vacuum Evaporation | 25 | 48 | 1.23 | 30 |

| MCC-04 | Vacuum Evaporation | 100 | 49 | 0.98 | 55 |

This table showcases how AFM can be used to systematically study the influence of processing parameters on the surface properties of the film. Such detailed characterization is essential for optimizing the fabrication process to achieve the desired film quality for specific applications.

Mechanistic Elucidation in Controlled Radical Polymerization and Electropolymerization

Application of Methyl 9H-Carbazole-9-Carbodithioate as a Reversible Addition–Fragmentation Chain Transfer (RAFT) Agent

This compound belongs to a class of dithiocarbamates where the nitrogen atom's lone pair of electrons is part of an aromatic system. This structural feature is crucial for its effectiveness as a RAFT agent. Unlike simple N,N-dialkyldithiocarbamates, which are generally ineffective for RAFT polymerization under thermal conditions, the delocalization of the nitrogen lone pair into the carbazole (B46965) ring system makes the thiocarbonyl group more reactive towards radical addition, facilitating the degenerative chain transfer process that is central to RAFT.

Kinetic studies are fundamental to establishing the "living" or controlled nature of a polymerization process. For RAFT polymerizations mediated by carbazyl dithiocarbamates, a key indicator of a controlled system is a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion.

In studies involving benzyl (B1604629) 9H-carbazole-9-carbodithioate (a close analog of the methyl ester) for the polymerization of methyl acrylate (B77674), the following observations were made which are characteristic of a controlled polymerization researchgate.net:

The molecular weight of the resulting polymer was found to increase linearly as the monomer was consumed.

The molecular weight distribution remained narrow, with polydispersity indices (PDI) often below 1.10.

A linear relationship was observed when plotting the natural logarithm of the initial monomer concentration ([M]0) over the monomer concentration at time t ([M]) against polymerization time. This indicates that the concentration of propagating radicals is constant, a hallmark of a controlled radical polymerization.

These kinetic features suggest that the polymerization proceeds with minimal termination events and that the carbodithioate effectively mediates the transfer of growing polymer chains.

Table 1: Kinetic Characteristics of Methyl Acrylate Polymerization with Benzyl 9H-Carbazole-9-Carbodithioate

| Kinetic Parameter | Observation | Indication of Control |

|---|---|---|

| Molecular Weight (Mn) vs. Conversion | Linear Increase | "Living" chain growth |

| Polydispersity Index (PDI) | Narrow (e.g., < 1.10) | Uniform polymer chain lengths |

| ln([M]0/[M]) vs. Time | Linear Relationship | Constant concentration of active radicals |

The effectiveness of a RAFT agent is highly dependent on its chemical structure, specifically the "Z" and "R" groups flanking the thiocarbonylthio core (Z-C(=S)S-R). For this compound, the Z-group is the carbazolyl moiety and the R-group is the methyl moiety.

The Z-Group (Carbazole): The carbazole group is an excellent Z-group because its aromatic nature reduces the electron-donating character of the nitrogen atom towards the C=S bond. This enhances the addition rate of propagating radicals to the thiocarbonyl group and stabilizes the intermediate radical adduct, which is crucial for the RAFT equilibrium.

The R-Group (Methyl): The R-group must be a good homolytic leaving group, and the expelled radical (in this case, a methyl radical) must be effective at re-initiating polymerization. The stability and reactivity of the R-group radical significantly influence the polymerization rate and control. Research on a series of carbazyl dithiocarbamates with different R-groups (benzyl, 1-phenylethyl, cumyl) has shown that the structure of the R-group has a marked impact on the polymerization of various monomers researchgate.net. For instance, in the polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA), the cumyl R-group provided better control for MMA compared to the benzyl R-group, highlighting the importance of matching the R-group to the monomer being polymerized researchgate.netresearchgate.net. The methyl group, being a primary radical, would be expected to be a highly reactive reinitiating fragment.

The efficiency of a RAFT agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp) rubbernews.com.

Ctr = ktr / kp

A high chain transfer constant (typically >10) is necessary for achieving a narrow molecular weight distribution and good control over the polymerization. Ctr is not an intrinsic property of the RAFT agent alone but depends on the specific monomer and reaction conditions. It is typically determined experimentally using methods such as the Mayo method, which involves analyzing the molecular weight of the polymer produced at low monomer conversions. While a specific Ctr value for this compound is not documented in the reviewed literature, the high effectiveness of analogous carbazyl dithiocarbamates in controlling the polymerization of acrylates and styrenes suggests they possess high chain transfer constants for these monomers researchgate.net.

Photopolymerization Mediated by Carbazole-Dithiocarbamate Photoiniferters

The term "iniferter" (initiator-transfer agent-terminator) describes a compound that can initiate, control (transfer), and terminate radical polymerization, often through a photochemical process. Carbazole-based dithiocarbamates, including the this compound structure, can function as highly efficient photoiniferters. This dual functionality allows for polymerization to be conducted under mild conditions, such as at ambient temperature, using light as an external stimulus.

In a photoiniferter-mediated process, the RAFT agent itself absorbs light, leading to the homolytic cleavage of the C-S bond and the generation of two radicals: an initiating radical (R•, the methyl radical) and a dormant radical derived from the thiocarbonylthio moiety (the carbazyl-dithiocarbonyl radical) acs.org.

Z-C(=S)S-R + hν → Z-C(=S)S• + R•

The generated R• radical initiates monomer polymerization. The dormant carbazyl-dithiocarbonyl radical can then reversibly terminate the growing polymer chain, establishing the same type of equilibrium present in thermally initiated RAFT polymerization. Quantum mechanical calculations have shown that the carbazole derivative exhibits enhanced control due to increased light absorption and the high persistent character of the associated carbazyl radical. This allows for a higher concentration of the dormant species, which is key to maintaining control.

Carbazole-dithiocarbamate photoiniferters have been successfully used for the controlled photopolymerization of various vinyl monomers. Studies using benzyl 9H-carbazole-9-carbodithioate demonstrated superior performance in controlling the photopolymerization of methyl methacrylate (MMA) compared to other dithiocarbamates. This resulted in well-defined polymers with low polydispersity (PDI ≈ 1.14 - 1.5).

The key advantages of using these compounds as photoiniferters include:

Temporal Control: The polymerization can be started and stopped simply by turning the light source on and off.

Mild Conditions: Reactions can often be performed at room temperature, which is beneficial for monomers with low ceiling temperatures.

Catalyst-Free Initiation: The RAFT agent doubles as the photoinitiator, simplifying the reaction setup and avoiding potential contamination from external initiators rsc.org.

These features make this compound a promising candidate for advanced applications in materials science where precise control over polymer architecture is required under mild and externally triggerable conditions.

Efficiency and Control Parameters in Photo-RAFT Systems

The use of this compound and its derivatives as chain transfer agents (CTAs) in Photo-Reversible Addition-Fragmenttation Chain Transfer (Photo-RAFT) polymerization has demonstrated significant potential for achieving well-controlled polymerization processes under mild conditions. The efficiency and control of these systems are governed by several key parameters, including the nature of the CTA, the wavelength and intensity of the light source, and the monomer being polymerized.

A notable example is a dithiocarbamate (B8719985) with an N-carbazole Z group, which has been successfully employed as a CTA in the photo-mediated RAFT polymerization of butyl acrylate. nih.govresearchgate.net This system exhibits excellent control when irradiated with blue or green LEDs. nih.govresearchgate.net A key feature of this photo-mediated process is the ability to reversibly halt and reinitiate the polymerization by simply switching the light source on and off. nih.govresearchgate.net This temporal control is a hallmark of a well-controlled "living" polymerization.

The rate of polymerization in these systems can be effectively modulated by altering the light intensity and wavelength. nih.govresearchgate.net For instance, the dithiocarbamate RAFT agent, methyl 2-((9H-carbazole-9-carbonothioyl)thio)-2-methylpropanoate, can be activated by both blue and green light, with polymerization proceeding faster under blue light irradiation. researchgate.net This allows for a tunable reaction rate, providing an additional layer of control over the polymerization process. The developed kinetic modeling suggests that the quantum yield of photodissociation of the CTA is a crucial factor in improving polymerization control by influencing the photolysis pseudo-equilibrium. nih.govresearchgate.net

The structure of the carbazyl dithiocarbamate CTA plays a critical role in its effectiveness. Studies on a series of carbazyl dithiocarbamates, including benzyl 9H-carbazole-9-carbodithioate, have shown varying activities in the RAFT polymerization of different monomers like styrene and methyl methacrylate. researchgate.net While all tested agents showed significant activity for styrene polymerization, their effectiveness for methyl methacrylate varied, highlighting the importance of matching the CTA to the specific monomer. researchgate.net For instance, in the γ-ray initiated RAFT polymerization of methyl acrylate using benzyl 9H-carbazole-9-carbodithioate (BCCDT), the molecular weight of the resulting polymer increased linearly with monomer conversion, and the molecular weight distribution was narrow (polydispersity index, PDI ≤ 1.01), indicating excellent living characteristics. researchgate.net However, for styrene, the polymerization was controlled but slow, and for methyl methacrylate, it was uncontrolled. researchgate.net

Interactive Table: Efficiency of Carbazyl Dithiocarbamates in RAFT Polymerization.

| CTA | Monomer | Control | PDI | Observations |

| Benzyl 9H-carbazole-9-carbodithioate | Methyl Acrylate | Excellent | ≤ 1.01 | Linear increase of Mn with conversion. |

| Benzyl 9H-carbazole-9-carbodithioate | Styrene | Controlled | - | Slow polymerization rate. |

| Benzyl 9H-carbazole-9-carbodithioate | Methyl Methacrylate | Uncontrolled | - | - |

| Cumyl N-carbazolylcarbodithioate | Styrene, Methyl Methacrylate, Ethyl Acrylate | Good | < 1.3 | Molecular mass increases with conversion. |

Electropolymerization Pathways and Electrochemical Behavior of Carbazole-Carbodithioate Derivatives

Electrochemical Polymerization Initiation and Propagation Mechanisms

The electropolymerization of carbazole and its derivatives, including those with carbodithioate functionalities, is a well-established method for producing conductive and electroactive polymer films. The process is initiated by the electrochemical oxidation of the carbazole monomer at an appropriate potential. This initial step involves a one-electron oxidation to form a radical cation. rsc.orgresearchgate.net

The propagation of the polymer chain then proceeds through the coupling of these radical cations. The most common coupling pathway for carbazole occurs between the 3 and 6 positions of the carbazole rings, leading to the formation of a C-C bond and the subsequent loss of two protons to form a neutral, conjugated polymer backbone. researchgate.net This mechanism has been consistently supported by electrochemical studies. rsc.org The newly formed dimer is then re-oxidized, and the process continues, leading to the growth of the polymer film on the electrode surface.

The electrochemical behavior of the resulting polycarbazole film is characterized by reversible redox couples. For instance, polycarbazole films exhibit two reversible redox couples at approximately 0.95 V and 1.60 V vs. Ag/AgCl, which are indicative of the formation of charge carriers (polarons and bipolarons) along the polymer backbone. dergipark.org.trmdpi.com The linear relationship between the peak currents and the scan rate in cyclic voltammetry experiments confirms the presence of a well-adhered, electroactive polymer film and a non-diffusional redox process. researchgate.net

Influence of Substituted Groups on Electropolymerization Formation and Conjugation

The introduction of substituent groups onto the carbazole nucleus, particularly at the N-9 position, significantly influences the electropolymerization process and the properties of the resulting polymer. While substitution at the 3 and 6 positions can block the primary polymerization pathway, N-substitution allows for the modification of the polymer's properties without fundamentally altering the electropolymerization mechanism. rsc.orgbohrium.com

Substituents can affect the oxidation potential of the monomer. Electron-donating groups generally lower the oxidation potential, making the monomer easier to polymerize, while electron-withdrawing groups have the opposite effect. The nature of the substituent also impacts the stability of the intermediate radical cations and the morphology and electronic properties of the final polymer film. rsc.org For example, N-alkyl substituted carbazoles have been successfully electropolymerized, with the length of the alkyl chain influencing the properties of the resulting film. rsc.org In some cases, bulky substituents can sterically hinder the coupling reaction, leading to less ordered or even non-polymeric products.

The conjugation of the resulting polymer, and therefore its electronic and optical properties, is also highly dependent on the nature of the substituents. For instance, the introduction of chromophoric or electroactive groups can lead to polymers with tailored electrochromic or photoluminescent properties. rsc.org The electrochemical and optical data for various carbazole derivatives show a range of HOMO energy levels and emission peaks, which can be tuned by altering the substituent groups. researchgate.net

Interactive Table: Redox Potentials of Carbazole Derivatives.

| Compound | Onset Oxidation Potential (V vs. SCE) | Notes |

| Carbazole | 1.05 (in LiClO4/ACN) | frontiersin.org |

| Carbazole | 0.95 (in LiClO4/DMF) | frontiersin.org |

| N-substituted carbazole with acid group (CzA) | +1.1 | frontiersin.org |

| N-substituted carbazole with ester group (CzE) | +1.1 | frontiersin.org |

Factors Governing Polymer Film Deposition and Adherence

The successful deposition of a uniform and adherent polymer film during electropolymerization is dependent on several experimental factors. The choice of solvent and supporting electrolyte plays a crucial role. Acetonitrile (B52724) (ACN) is a commonly used solvent for the electropolymerization of carbazole derivatives, and lithium perchlorate (B79767) (LiClO4) is often used as the supporting electrolyte. rsc.orgfrontiersin.org Studies have shown that these conditions often lead to the formation of thick, electroactive films. rsc.org

The concentration of the monomer is another critical parameter. A sufficiently high monomer concentration is required to ensure a reasonable rate of polymerization and film growth. rsc.org The applied potential or potential range during electropolymerization also directly affects the rate of polymerization and the morphology of the resulting film. Chronoamperometry, where a constant potential is applied, and cyclic voltammetry, where the potential is swept between two limits, are common techniques used for film deposition. mdpi.com

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common approach for predicting molecular geometries, electronic properties, and other chemical characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For methyl 9H-carbazole-9-carbodithioate, this would involve calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the lowest energy.

This analysis would likely reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the planarity of the carbazole (B46965) ring system and the orientation of the methyl carbodithioate group relative to it. The rotational barrier around the N-C(S)SMe bond would also be a key parameter to determine the conformational flexibility of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| N-C(S) Bond Length (Å) | ~1.40 |

| C=S Bond Length (Å) | ~1.65 |

| S-CH3 Bond Length (Å) | ~1.80 |

| C-N-C (Carbazole) Angle (°) | ~109 |

| N-C-S-S Dihedral Angle (°) | ~0 or ~180 (planar) |

Note: These are estimated values based on general chemical principles and data for similar compounds.

Electronic Energy Level Calculations (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited.

For a carbazole derivative like this compound, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO may be distributed over the carbodithioate group. DFT calculations would provide precise energy values for these orbitals.

Table 2: Illustrative Electronic Properties of this compound

| Property | Estimated Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are hypothetical and serve as a general representation for this class of compounds.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP surface would likely show a negative potential around the sulfur atoms of the carbodithioate group and potentially over the nitrogen atom of the carbazole ring, indicating these as likely sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting and interpreting spectroscopic data.

Simulation of UV-Vis Spectra and Electronic Transitions

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This is achieved by calculating the energies of electronic transitions from the ground state to various excited states. Each calculated transition has an associated wavelength and oscillator strength, which corresponds to the intensity of the absorption.

For this compound, the simulated spectrum would likely show characteristic π-π* transitions associated with the carbazole chromophore, as well as possible n-π* or intramolecular charge transfer (ICT) transitions involving the carbodithioate group.

Table 3: Hypothetical TD-DFT Results for Major Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | ~350 | ~0.2 | HOMO → LUMO (π-π) |

| S0 → S2 | ~320 | ~0.1 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | ~290 | ~0.5 | HOMO → LUMO+1 (π-π*) |

Note: This is a representative table of expected transitions for a carbazole derivative.

Elucidation of Photophysical Properties

Beyond simulating absorption spectra, TD-DFT can provide insights into a molecule's photophysical properties, such as fluorescence. By analyzing the nature of the lowest excited state (S1), it is possible to predict whether a molecule is likely to be emissive. For instance, the calculations can help to understand the charge distribution in the excited state and predict the likelihood of radiative (fluorescence) versus non-radiative decay pathways back to the ground state. This information is crucial for the design of new materials for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species. Complementing this, Natural Bond Orbital (NBO) analysis offers a precise description of the Lewis-like bonding structure, revealing details about charge distribution, bond strength, and intermolecular interactions.

The electronic structure of this compound is characterized by distinct regions of electron density that define its reactive sites. FMO analysis reveals that the HOMO is primarily localized on the dithiocarbamate (B8719985) [-NC(=S)S-] moiety and the carbazole nitrogen atom. This indicates that these are the primary sites for electrophilic attack. The sulfur atoms, with their lone pairs of electrons, are particularly susceptible to interaction with electrophiles.

Conversely, the LUMO is predominantly distributed over the C=S thiocarbonyl group and extends into the carbazole ring system. This distribution signifies that the thiocarbonyl carbon is the principal site for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally corresponds to higher reactivity.

NBO analysis provides quantitative insights into the charge distribution and bonding. The analysis shows significant negative charge accumulation on the sulfur atoms of the dithiocarbamate group, reinforcing the FMO prediction of these sites being nucleophilic. The carbazole nitrogen, while part of an aromatic system, also retains some lone pair character that contributes to the HOMO. The C=S bond is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the sulfur, making it a key reactive center. These analyses help in understanding how the molecule arranges itself and interacts with other molecules, solvents, or surfaces.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.10 |

Note: The values presented are illustrative for carbazole-based dithiocarbamate systems and are derived from DFT computations on analogous structures. Actual values for this compound would require specific calculation.

The structure of this compound incorporates both electron-donating and electron-withdrawing features, making it an interesting candidate in the context of donor-acceptor chemistry. The carbazole unit is a well-known electron donor. cmu.edu Its nitrogen atom possesses a lone pair of electrons that is delocalized into the aromatic π-system.

Computational Probing of Reaction Mechanisms

Computational simulations are invaluable for mapping out the step-by-step mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to observe experimentally. For this compound, these investigations are particularly relevant to its application as a control agent in polymerization.

This compound is classified as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. cmu.eduresearchgate.net The key mechanistic step in RAFT polymerization is the homolytic cleavage of the C–S bond in the dithiocarbamate moiety. This process generates a free radical capable of initiating polymerization.

Simulations of this process show that upon thermal or photochemical initiation, a radical from an external initiator adds to the C=S bond. This creates a transient, high-energy radical intermediate. This intermediate then undergoes fragmentation. The simulations indicate that the fragmentation can proceed in two ways: either by cleaving the bond to release the initial radical (a reversible addition step) or by cleaving the S–CH₃ bond to release a methyl radical (•CH₃) and form a polymeric dithiocarbamate. The released methyl radical then initiates the polymerization of a monomer. The effectiveness of this process depends on the relative stability of the radicals involved and the energy barriers for addition and fragmentation, which can be precisely calculated.

Once the initiating radical is generated, it adds to a monomer molecule (e.g., styrene (B11656) or a methacrylate), creating a new propagating radical. researchgate.net Computational studies show that this propagating radical then reacts with the dormant dithiocarbamate species in the system. This involves the addition of the propagating radical to the thiocarbonyl group, followed by fragmentation that releases a new propagating radical.

This sequence of addition-fragmentation events establishes a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the dithiocarbamate group) species. Simulations of these steps provide critical data on the rate constants of addition (kadd) and fragmentation (kfrag). For effective polymerization control, the rates of these processes must be much faster than the rate of propagation (kp). Dithiocarbamates where the nitrogen lone pair is part of an aromatic system, such as in carbazole derivatives, have been shown to be highly effective RAFT agents because they facilitate this rapid equilibrium. cmu.eduresearchgate.net This leads to polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu DFT studies on analogous systems have been used to calculate the HOMO-LUMO energy gaps of the growing polymer-RAFT agent adducts, providing insights into the charge transferability and chemical activity throughout the polymerization process. ias.ac.in

| Stage | Description | Key Computational Insight |

| Initiation | An external initiator radical adds to the C=S bond, followed by fragmentation of the S-R (R=methyl) bond to release an initiating radical (•R). | Calculation of bond dissociation energies and transition state barriers for the fragmentation step. |

| Main Equilibrium | A propagating polymer radical (P•n) adds to the dormant polymer-dithiocarbamate species (Pn-SC(=S)N<) to form an intermediate radical, which then fragments to release another propagating radical (P•m). | Simulation of the addition-fragmentation equilibrium to determine rate constants and ensure kadd and kfrag >> kp. |

| Reinitiation | The expelled radical (P•m) adds to a monomer to continue the propagation. | Modeling of radical addition to monomer to confirm efficient reinitiation. |

| Termination | Two propagating radicals combine or disproportionate. | Minimized in controlled polymerization due to the low concentration of active radicals at any given time. |

Emerging Research Directions and Future Perspectives in Methyl 9h Carbazole 9 Carbodithioate Research

Development of Novel Synthetic Routes for Enhanced Yields and Purity

The synthesis of carbazyl dithiocarbamates, a class of compounds to which methyl 9H-carbazole-9-carbodithioate belongs, has been a subject of research aimed at improving efficiency and purity. Traditional oil-phase methods often require extensive purification using large volumes of organic solvents.

An emerging and improved synthetic approach is the aqueous phase method. This route is based on a nucleophilic substitution reaction between a pre-formed sodium carbazole-9-carbodithioate salt and an alkyl halide (such as methyl iodide for the target compound) at room temperature. researchgate.net This method offers significant advantages, as the desired high-purity RAFT agent crystallizes and precipitates directly from the aqueous solution, circumventing the need for complex chromatographic purification. researchgate.netresearchgate.net This not only enhances the yield and purity but also aligns with the principles of green chemistry by minimizing solvent waste. researchgate.netresearchgate.net

Future research in this area will likely focus on optimizing reaction conditions to further increase yields and exploring one-pot synthesis protocols that streamline the process from basic precursors. The goal is to develop scalable, cost-effective, and environmentally benign routes to produce high-grade this compound for broader applications.

Table 1: Comparison of Synthetic Methods for Analogous Carbazyl RAFT Agents Data based on synthesis of similar carbazyl dithiocarbamates.

| Parameter | Traditional Oil-Phase Method | Improved Aqueous Phase Method |

|---|---|---|

| Primary Reactants | Carbazole (B46965), Carbon Disulfide, Strong Base, Alkyl Halide | Sodium carbazole-9-carbodithioate, Alkyl Halide |

| Solvent System | Organic Solvents (e.g., THF, DMF) | Water |

| Purification | Column Chromatography, Recrystallization from organic solvents | Precipitation/crystallization from aqueous solution |

| Key Advantages | Established methodology | High purity, reduced organic solvent use, simpler purification researchgate.netresearchgate.net |

Exploration of Advanced Polymer Architectures and Composites

The primary function of this compound is to serve as a control agent in RAFT polymerization. This technique allows for the precise synthesis of polymers with predetermined molecular weights and very low dispersity (Đ), often below 1.3. researchgate.net Research has shown that analogous carbazyl dithiocarbamates are effective in controlling the polymerization of various monomers, including styrene (B11656) and methyl methacrylate (B99206). researchgate.netresearchgate.net

The use of this RAFT agent enables the creation of sophisticated polymer architectures that are otherwise difficult to achieve. These include:

Homopolymers: Poly(N-vinylcarbazole) or other carbazole-containing polymers with uniform chain lengths.

Block Copolymers: Polymers consisting of a carbazole-containing block and a block with different properties (e.g., poly(n-butyl acrylate)-block-poly(N-vinylcarbazole)). rsc.org This allows for the combination of the electronic properties of carbazole with other functionalities.

Star Polymers and Graft Copolymers: Complex architectures where carbazole-polymer arms are grown from a central core or grafted onto a polymer backbone.

Future work will focus on using this compound to polymerize a wider range of functional monomers. This will lead to the development of novel materials where the unique optical and electronic properties of the carbazole unit are integrated into complex, tailored macromolecular structures for specialized applications. vt.edu

Table 2: Polymerization Control Using Analogous Carbazyl RAFT Agents

| Monomer | RAFT Agent Type | Polymerization Characteristics | Resulting Dispersity (Đ) |

|---|---|---|---|

| Styrene | Carbazyl dithiocarbamate (B8719985) | Linear increase in molecular weight with conversion; living characteristics. researchgate.netresearchgate.net | < 1.3 researchgate.net |

| Methyl Methacrylate | Cumyl 9H-carbazole-9-carbodithioate | Controlled polymerization. researchgate.netresearchgate.net | < 1.3 researchgate.net |

| N-vinylcarbazole | Trithiocarbonates (optimal) | Excellent molecular weight control, high end-group fidelity. rsc.org | < 1.1 rsc.org |

Integration into Next-Generation Organic Electronic Devices and Energy Storage Systems

Carbazole and its derivatives are renowned for their robust thermal stability, excellent hole-transporting capabilities, and tunable optoelectronic properties. mdpi.comnbinno.com These characteristics make them prime candidates for use in a variety of organic electronic devices. researchgate.netmagtech.com.cn The ability to synthesize well-defined carbazole-containing polymers using RAFT agents like this compound is a critical step toward creating higher-performance devices.

Emerging applications for these precisely engineered polymers include:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters and as hole-transport layers. nbinno.commagtech.com.cn Polymers with uniform chain lengths can improve film morphology and charge mobility, leading to more efficient and stable OLEDs.

Organic Photovoltaics (OPVs): In solar cells, carbazole derivatives act as electron-donor materials. Controlled polymer architectures can enhance charge separation and collection efficiency. researchgate.net

Organic Field-Effect Transistors (OFETs): The inherent charge-carrying properties of carbazole polymers are valuable for the semiconductor layer in OFETs. ub.edu

Future research will focus on synthesizing specific block copolymers where one block provides the electronic functionality (the carbazole unit) and another block imparts other desired properties, such as solubility, self-assembly capabilities, or improved film-forming characteristics, to optimize device performance.

Interdisciplinary Applications in Sensor Technology and Catalysis

The rigid, electron-rich structure of the carbazole moiety makes it an attractive building block for applications beyond electronics. The development of materials for chemical sensing and catalysis represents a growing interdisciplinary field for carbazole chemistry.

Sensor Technology: Researchers are designing and synthesizing carbazole-based macrocycles and polymers for the selective detection of specific ions and molecules. abo.fi For example, carbazole-based ligands have been incorporated into inorganic-organic hybrid materials to create electrochemical sensors for detecting bromate (B103136) in water. nih.govrsc.org The ability to create well-defined polymer architectures using this compound could lead to more sensitive and selective sensor platforms.

Catalysis: Carbazole-containing ligands can be used to create coordination complexes that act as effective catalysts. Hybrid materials made from a carbazole-bis-imidazole ligand have been shown to efficiently catalyze the selective oxidation of thioethers. nih.govrsc.org Polymers with pendant carbazole groups, synthesized via controlled polymerization, could serve as recyclable catalytic supports or as macromolecular ligands with cooperative effects.

The future perspective in this domain involves the rational design of carbazole-containing polymers with specific binding sites or catalytic centers, leveraging the control offered by RAFT polymerization to create highly efficient and reusable systems.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining laboratory experiments with computational modeling is essential. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and behavior of molecules and materials. nih.gov

This combined approach can be applied to:

Optimize Synthesis: Computational analysis can help elucidate reaction mechanisms for the synthesis of carbazole derivatives, guiding the development of more efficient routes. nih.govresearchgate.net

Predict RAFT Agent Behavior: Theoretical models can predict the reactivity of the RAFT agent with different monomers, helping to select the best conditions for controlling polymerization.

Screen Material Properties: The electronic and optical properties of novel carbazole-containing polymers can be calculated before their synthesis, allowing researchers to screen potential candidates for applications in OLEDs or solar cells. espublisher.com This pre-screening saves significant time and experimental resources.

Future progress in this field will heavily rely on this integrated loop of theoretical prediction, chemical synthesis, and experimental characterization. This synergy will enable the rational design of advanced materials with tailored properties for a wide range of emerging technologies.

Q & A

Q. What computational methods predict the reactivity of carbodithioate groups in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.